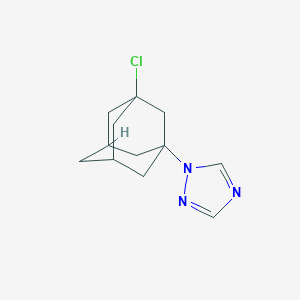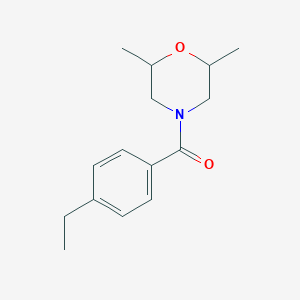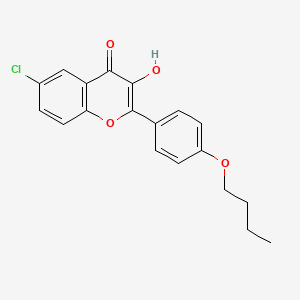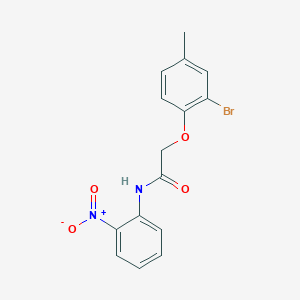
1-(3-chloro-1-adamantyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chloro-1-adamantyl)-1H-1,2,4-triazole is a chemical compound that belongs to the triazole family. It is a white crystalline powder that is used in scientific research due to its unique properties. This compound has been found to have potential applications in the field of medicine and agriculture.
Wirkmechanismus
The mechanism of action of 1-(3-chloro-1-adamantyl)-1H-1,2,4-triazole is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are essential for the growth and survival of viruses, fungi, and cancer cells. It has also been found to have an effect on the cell membrane and cell wall of fungi and bacteria.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth and replication of viruses, fungi, and cancer cells. It has also been found to have an effect on the cell membrane and cell wall of fungi and bacteria. In addition, it has been found to have an effect on the immune system, inflammation, and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-chloro-1-adamantyl)-1H-1,2,4-triazole in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be easily scaled up for industrial production. However, one of the limitations is its potential toxicity and side effects, which can affect the accuracy and reliability of the experimental results.
Zukünftige Richtungen
There are several future directions for the use of 1-(3-chloro-1-adamantyl)-1H-1,2,4-triazole in scientific research. One direction is to further investigate its potential use as an antiviral, antifungal, and anticancer agent. Another direction is to study its potential use as a fungicide and herbicide in agriculture. In addition, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 1-(3-chloro-1-adamantyl)-1H-1,2,4-triazole can be achieved by reacting 3-chloroadamantane with sodium azide and copper(I) iodide in dimethylformamide. The reaction yields the desired product in good yield and purity. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
1-(3-chloro-1-adamantyl)-1H-1,2,4-triazole has been widely used in scientific research due to its unique properties. It has been found to have potential applications in the field of medicine and agriculture. In medicine, it has been studied for its potential use as an antiviral, antifungal, and anticancer agent. In agriculture, it has been studied for its potential use as a fungicide and herbicide.
Eigenschaften
IUPAC Name |
1-(3-chloro-1-adamantyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3/c13-11-2-9-1-10(3-11)5-12(4-9,6-11)16-8-14-7-15-16/h7-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETYYIOBMQNRJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1-benzothien-2-ylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5199519.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5199523.png)
![(2R*,6S*)-4-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2,6-dimethylmorpholine](/img/structure/B5199527.png)
![N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(3-phenyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5199532.png)


![N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B5199539.png)





![5-(1-cyclohexen-1-ylacetyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5199584.png)
![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5199603.png)
